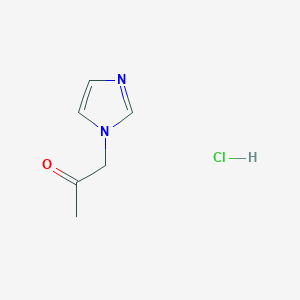

1-(1H-imidazol-1-yl)acetone hydrochloride

Overview

Description

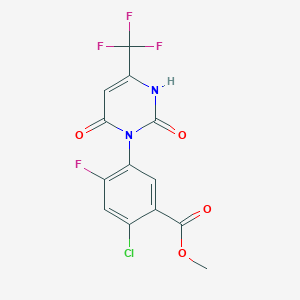

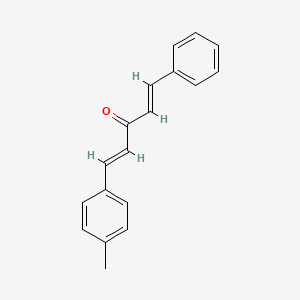

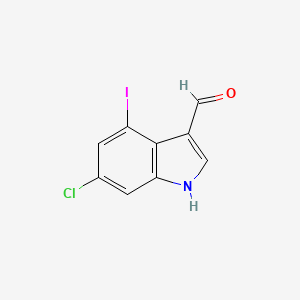

1-(1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C6H8N2O.ClH . It is a solid substance and is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon, two nitrogen, and four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to an acetone group . The imidazole ring is a five-membered heterocyclic moiety that contains two non-adjacent nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, imidazole compounds are known for their broad range of chemical and biological properties . They are often used as synthons in the development of new drugs .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 160.6 . The compound is likely to be highly soluble in water and other polar solvents, similar to other imidazole compounds .Scientific Research Applications

Materials Science and Magnetic Properties

Research has been conducted on hydrochloride crystals based on related imidazole derivatives, emphasizing their structural and magnetic properties. For instance, studies on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical crystals revealed insights into their diamagnetic behavior and supramolecular interactions, which could have implications for the development of magnetic materials (Yong, Zhang, & She, 2013).

Green Chemistry and Synthesis

The solvent-free synthesis of imidazole-1-yl-acetic acid hydrochloride represents a significant advance in green chemistry. This method avoids the use of hazardous solvents, showcasing an environmentally friendly approach to synthesizing intermediates for pharmaceuticals like zoledronic acid (Belwal & Patel, 2019).

Pharmaceutical Intermediates

Imidazol-1-yl-acetic acid hydrochloride serves as a key intermediate in the synthesis of zoledronic acid, a medication used for treating bone diseases. This highlights its importance in the pharmaceutical industry, where efficient and practical synthesis methods have been developed (Singh, Manne, Ray, & Pal, 2008).

Molecular Reactivity and Properties

Studies on newly synthesized imidazole derivatives, including those related to 1-(1H-imidazol-1-yl)acetone hydrochloride, provide insights into their spectroscopic and reactive properties. This research, which includes both experimental and computational approaches, contributes to our understanding of these molecules' potential applications in various scientific and industrial fields (Hossain et al., 2018).

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets . These include various enzymes and receptors involved in critical biological processes .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .

Pharmacokinetics

Imidazole compounds are generally known for their good absorption and distribution profiles, owing to their polarity and ability to form hydrogen bonds .

Result of Action

One study suggests that certain imidazole derivatives display anti-candida activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .

Properties

IUPAC Name |

1-imidazol-1-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLZOMOQPWMJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)

![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)

![(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine](/img/structure/B3215001.png)

amine](/img/structure/B3215026.png)